molecular formula C18H17FN2O2 B2619012 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one CAS No. 866155-35-3

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one

Cat. No.: B2619012
CAS No.: 866155-35-3
M. Wt: 312.344
InChI Key: GQOFEZUFPMFVTE-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzoyl)benzoic acid” is a compound with the linear formula FC6H4COC6H4CO2H . It has a molecular weight of 244.22 . It’s used as a starting reagent for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one and Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .


Synthesis Analysis

The synthesis of “2-(4-Fluorobenzoyl)benzoic acid” involves nitration with fuming HNO3, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . Another compound, 4-fluorobenzoyl chloride, is used in the synthesis of polyphenylene ether and thioether ketones .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorobenzoyl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccccc1C(=O)c2ccc(F)cc2 .


Physical and Chemical Properties Analysis

The compound “2-(4-Fluorobenzoyl)benzoic acid” is a solid with a melting point of 138-140 °C .

Safety and Hazards

The safety data sheet for 4-Fluorobenzoyl chloride, a related compound, indicates that it is hazardous. It can cause skin burns, eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-18(2)12-20(15-6-4-3-5-7-15)21(17(18)23)16(22)13-8-10-14(19)11-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOFEZUFPMFVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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